molecular formula C8H7N3O2 B12503174 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Cat. No.: B12503174
M. Wt: 177.16 g/mol
InChI Key: LGJINGOMHJGTCG-UHFFFAOYSA-N
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Description

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyano group and an acrylic acid moiety attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano and acrylic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)phenyl)acetamide
  • 1-Methyl-1H-imidazol-4-ylacetic acid hydrochloride
  • Imidazolepropionic acid

Comparison: Compared to similar compounds, 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is unique due to the presence of both cyano and acrylic acid groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)

InChI Key

LGJINGOMHJGTCG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C=C(C#N)C(=O)O

Origin of Product

United States

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